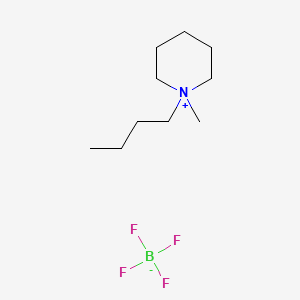

1-Butyl-1-methylpiperidinium tetrafluoroborate

Übersicht

Beschreibung

1-Butyl-1-methylpiperidinium tetrafluoroborate is an ionic liquid . It can reduce the vulcanisation onset temperature during the vulcanisation of NBR (acrylonitrile-butadiene elastomer) composites .

Molecular Structure Analysis

The molecular formula of this compound is C10H22BF4N . Its molecular weight is 243.09 .Wissenschaftliche Forschungsanwendungen

Ionic Liquids for Nano- and Microstructures Preparation

Ionic liquids, including those formed from 1-Butyl-1-methylpiperidinium tetrafluoroborate, are extensively applied in the synthesis of metal and semiconductor nano- and microparticles. They serve not only as solvents but also as structuring agents, co-solvents, metal precursors, reducing agents, and surface-modifying agents. The unique properties of these ionic liquids, such as low melting temperature, low viscosity, and excellent transport properties, make them highly effective in various synthesis routes including precipitation, sol-gel techniques, and hydrothermal methods. Their ability to interact with microwave irradiation enhances the synthesis process, leading to nano- and microstructures with diverse morphologies (Łuczak et al., 2016).

Interactions with Polysaccharides

The interactions between ionic liquids and polysaccharides, particularly cellulose, are of significant interest for chemical modification and processing. Ionic liquids such as 1-butyl-3-methylimidazolium chloride have been shown to dissolve cellulose, enabling its homogeneous acylation, carbanilation, and silylation under mild conditions. This opens up new avenues for the development of cellulose-based materials with varied applications (Heinze et al., 2008).

Environmental Applications

The study of ionic liquids including this compound also extends to environmental applications. Their potential in processes like the decomposition of air toxics and the purification of fuel additives highlights their environmental significance. For instance, the decomposition of methyl tert-butyl ether (MTBE) using cold plasma reactors demonstrates the feasibility of employing ionic liquids in reducing environmental pollutants (Hsieh et al., 2011). Moreover, their use in pervaporation processes for the separation of methanol/MTBE mixtures showcases the potential of ionic liquids in enhancing the sustainability of fuel production processes (Pulyalina et al., 2020).

Safety and Hazards

1-Butyl-1-methylpiperidinium tetrafluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid contact with skin or inhalation of spillage, dust, or vapor .

Wirkmechanismus

Target of Action

The primary target of 1-Butyl-1-methylpiperidinium tetrafluoroborate is the vulcanization process of NBR (acrylonitrile-butadiene elastomer) composites . The compound acts as an ionic liquid, which can reduce the onset temperature during the vulcanization of these composites .

Mode of Action

This compound interacts with the vulcanization process of NBR composites by reducing the onset temperature. This interaction facilitates the vulcanization process, making it more efficient .

Biochemical Pathways

It’s known that the compound plays a significant role in the vulcanization process of nbr composites .

Result of Action

The primary result of the action of this compound is the reduction of the vulcanization onset temperature in NBR composites . This effect facilitates the vulcanization process, potentially leading to more efficient production of these composites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found to perform better as a corrosion inhibitor at longer immersion times . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as immersion time and possibly other environmental conditions .

Eigenschaften

IUPAC Name |

1-butyl-1-methylpiperidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.BF4/c1-3-4-8-11(2)9-6-5-7-10-11;2-1(3,4)5/h3-10H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQPPCWBIGFWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1(CCCCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049369 | |

| Record name | 1-Butyl-1-methylpiperidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886439-34-5 | |

| Record name | 1-Butyl-1-methylpiperidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-1-methylpiperidinium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known applications of BMPTFB in materials science?

A1: Research indicates that BMPTFB exhibits strong potential as a corrosion inhibitor for steel. Studies have shown its effectiveness in retarding the dissolution of St37 steel in hydrochloric acid (HCl) environments []. This protective effect stems from BMPTFB's adsorption onto the steel surface, forming a barrier against corrosive agents.

Q2: How does BMPTFB interact with metal surfaces to inhibit corrosion?

A2: BMPTFB acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that BMPTFB increases the charge transfer resistance at the metal-solution interface, hindering the corrosion process [].

Q3: What is the mechanism of BMPTFB adsorption onto metal surfaces?

A3: Analysis using the El-Awady kinetic/thermodynamic adsorption isotherm suggests that BMPTFB adsorbs onto St37 steel surfaces primarily through physisorption []. This indicates that the interaction between BMPTFB and the metal surface is governed by weak van der Waals forces rather than the formation of strong chemical bonds.

Q4: Has BMPTFB shown potential in other applications beyond corrosion inhibition?

A4: Yes, BMPTFB has demonstrated potential as an efficient catalyst in organic synthesis. For instance, it facilitates the synthesis of benzimidazole, 2-substituted benzimidazole, and benzothiazole derivatives at room temperature []. The reactions proceed with short reaction times and generally result in moderate to high product yields [].

Q5: What is known about the environmental fate of BMPTFB and its potential impact?

A5: Research has investigated the transformation products of BMPTFB in water using high-performance liquid chromatography coupled with high-resolution mass spectrometry []. The study identified 32 transformation products, revealing that BMPTFB primarily undergoes alkyl chain hydroxylation/shortening and de-alkylation processes []. Toxicity assessments using Vibrio Fischeri bacteria suggest that the transformation of BMPTFB leads to the formation of compounds with slightly harmful characteristics [].

Q6: Are there any computational studies focusing on understanding the properties and behavior of BMPTFB?

A6: While experimental studies dominate the current research landscape, investigations into the molecular interactions of BMPTFB with water and alcohols have utilized thermodynamic parameters derived from density and speed of sound measurements []. These studies provide insights into the specific and non-specific molecular interactions occurring in these systems. Further computational studies could provide valuable insights into optimizing BMPTFB's properties for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine](/img/structure/B3294072.png)

![6-Bromo-3,3-dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B3294142.png)

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol](/img/structure/B3294151.png)